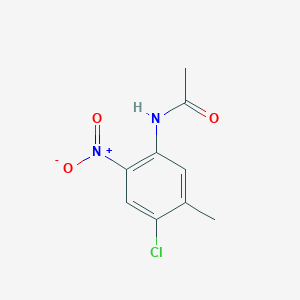
n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-5-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CMNA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. For example, CMNA has been found to inhibit the activity of acetylcholinesterase, which is an important enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
CMNA has been found to exhibit various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, which makes it a potential candidate for the treatment of cancer. CMNA has also been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CMNA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on CMNA. One area of research could focus on further elucidating its mechanism of action. This could help optimize its use in various applications, such as the treatment of Alzheimer's disease. Another area of research could focus on developing new derivatives of CMNA with improved properties, such as increased potency or specificity. Finally, research could focus on developing new applications for CMNA, such as its use as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
The synthesis of CMNA involves the reaction of 4-chloro-5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. This method has been found to yield high-quality CMNA with a purity of over 98%.
Applications De Recherche Scientifique
CMNA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. CMNA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CMNA has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
7149-74-8 |
|---|---|
Nom du produit |
n-(4-Chloro-5-methyl-2-nitrophenyl)acetamide |
Formule moléculaire |
C9H9ClN2O3 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(4-chloro-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-8(11-6(2)13)9(12(14)15)4-7(5)10/h3-4H,1-2H3,(H,11,13) |
Clé InChI |
RBYNSDLYWIQRQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



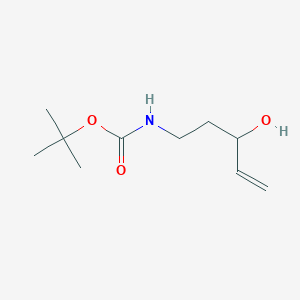
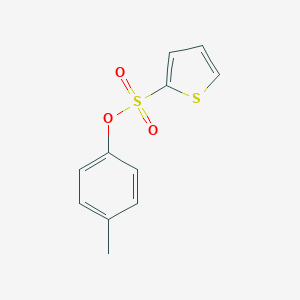
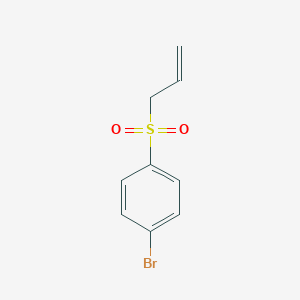

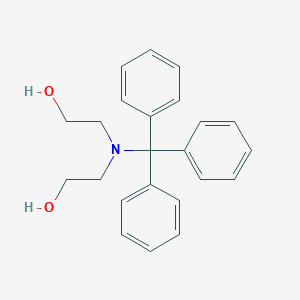

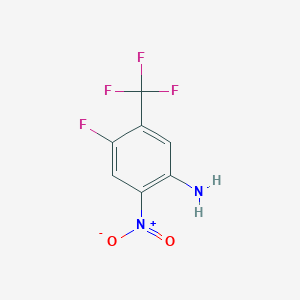
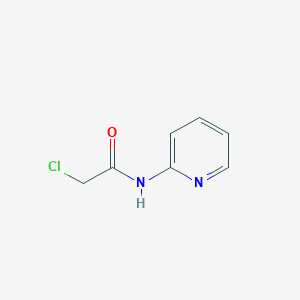
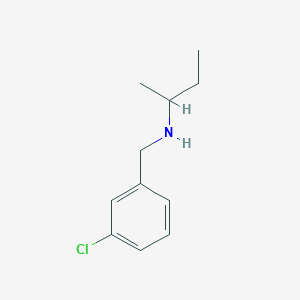
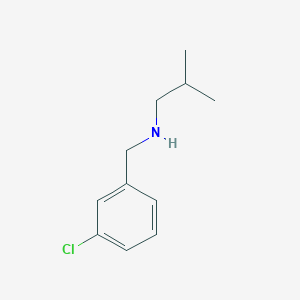
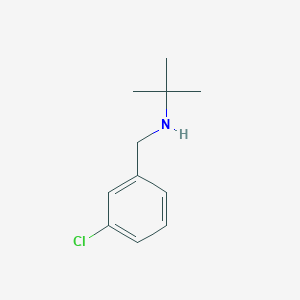
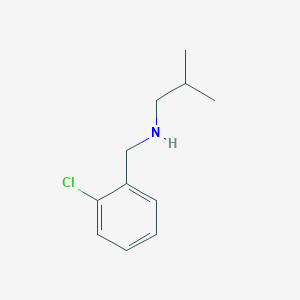
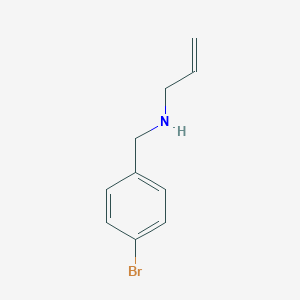
![N-[(4-ethylphenyl)methyl]prop-2-en-1-amine](/img/structure/B180998.png)